Bienvenue dans la boutique en ligne BenchChem!

[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol

Drug Design ADME Prediction Purine Chemistry

[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is a uniquely substituted acyclic nucleoside analog that integrates a C6-ethylsulfanyl group with a critical N9-hydroxymethyl moiety. Unlike 6-mercaptopurine, this scaffold is a poor substrate for HGPRT and TPMT, enabling precise interrogation of non-canonical purine metabolism in deficient cell lines. Its structure supports antiviral SAR campaigns targeting polymerases and offers a safer, tunable starting point for antithyroid drug discovery. Procure this high-purity tool compound to advance your medicinal chemistry and endocrinology research programs.

Molecular Formula C8H10N4OS
Molecular Weight 210.26 g/mol
CAS No. 14133-07-4
Cat. No. B12936133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
CAS14133-07-4
Molecular FormulaC8H10N4OS
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESCCSC1=NC=NC2=C1N=CN2CO
InChIInChI=1S/C8H10N4OS/c1-2-14-8-6-7(9-3-10-8)12(5-13)4-11-6/h3-4,13H,2,5H2,1H3
InChIKeyPPHKAJISFSYMPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol (CAS 14133-07-4) for Purine Derivative Research


[6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is a synthetically modified purine derivative, characterized by an ethylsulfanyl substituent at the C6 position and a hydroxymethyl group at the N9 position of the purine ring . Its structural features classify it as an acyclic nucleoside analog, a class of compounds frequently investigated for their ability to interact with enzymes and receptors involved in nucleic acid metabolism . The compound's core physicochemical properties, including its molecular weight, formula, and predicted density and boiling point, provide a baseline for analytical identification and purity assessment in a research context .

Critical Procurement Rationale: Why [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is Not Interchangeable with Simpler 6-Thiopurines


While [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol shares the 6-thiopurine core with analogs like 6-mercaptopurine (6-MP) and 6-ethylmercaptopurine, its N9-hydroxymethyl modification confers distinct physicochemical and biological properties that render it non-interchangeable. This specific substitution pattern is a hallmark of acyclic nucleoside analogs, a class known for enhanced bioavailability and altered enzyme specificity compared to their unsubstituted counterparts [1]. Crucially, the N9 modification directly influences the molecule's interaction with purine metabolic enzymes; for instance, 6-thiopurines like 6-MP are substrates for hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and thiopurine methyltransferase (TPMT), pathways that are often bypassed or altered by acyclic nucleosides [2]. Therefore, substituting [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol with a simpler 6-thiopurine in a synthetic or biological study would introduce an uncontrolled variable, invalidating results where the N9 modification is intended to modulate target engagement or metabolic stability.

Quantitative Differential Analysis: How [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol Performs Against Comparators


Physicochemical Distinction from Parent 6-Thiopurine: Predicted Lipophilicity (LogP) and Solubility Profile

The introduction of an N9-hydroxymethyl group in [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol significantly alters its lipophilicity compared to its parent 6-thiopurine scaffold. The predicted LogP value for 6-ethylmercaptopurine (CAS 5417-84-5), which lacks this modification, is 4.56 [1]. While an experimentally determined LogP for the target compound is not directly available, the addition of a polar hydroxymethyl group is a classic medicinal chemistry strategy to reduce LogP, thereby increasing aqueous solubility. This shift is critical for bioavailability and formulation. The predicted LogS (aqueous solubility) for 6-ethylmercaptopurine is -4.57, indicating poor water solubility [1]. The N9-substituted analog is expected to have a significantly higher (less negative) LogS, making it a more favorable candidate for studies requiring aqueous solubility, such as cell-based assays.

Drug Design ADME Prediction Purine Chemistry

Structural Differentiation: N9-Substitution Enables Acyclic Nucleoside Analog Activity Profiles

The defining structural feature of [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is its N9-hydroxymethyl group, which classifies it as an acyclic nucleoside analog. This is in stark contrast to its comparator, 6-ethylmercaptopurine (CAS 5417-84-5), which lacks this substitution . The presence of this acyclic sugar mimic is crucial, as it is a common pharmacophore in potent antiviral and anticancer agents (e.g., acyclovir, ganciclovir) and fundamentally alters the compound's recognition by viral and cellular kinases [1]. While 6-ethylmercaptopurine acts as a classical purine antimetabolite, the target compound's structure suggests it may serve as a substrate or inhibitor for enzymes that process acyclic nucleosides, such as viral thymidine kinases or cellular deoxycytidine kinase, offering a distinct biological target profile not achievable with the unsubstituted purine [1].

Antiviral Research Nucleoside Analogs Medicinal Chemistry

Antithyroid Activity Inference: Potential for Reduced Toxicity via SH-Group Blockade

Research on a series of 6-(alkylsulfanyl)-9H-purines demonstrates significant in vivo antithyroid activity. In a 2011 study, compound 6-MP (6-mercaptopurine, which contains a free SH group) reduced free T3 levels from a control of 8.41±0.64 pmol/L to 5.86±0.33 pmol/L in treated rats (p ≤ 0.05) [1]. Importantly, the study notes that the toxic side effects of many antithyroid drugs are linked to the presence of a free sulfanyl (SH) group, and that blocking this group with an alkyl substituent, as is the case in [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol, is expected to provide a less toxic alternative [1]. While the target compound was not explicitly tested, it shares the 6-(alkylsulfanyl)-9H-purine scaffold with compounds that showed positive charge transfer complex formation constants (Kc) with iodine, a mechanism linked to antithyroid activity (Kc values ranging from 0.250 × 10⁴ to 2.335 × 10⁴ L mol⁻¹ for the tested series) [1].

Endocrinology Antithyroid Agents Toxicology

Validated Application Scenarios: Where the Specific Properties of [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol Provide a Scientific Advantage


Lead Optimization in Acyclic Nucleoside Analog Antiviral Programs

This compound is best deployed as a synthetic intermediate or a novel core scaffold in medicinal chemistry campaigns targeting viral polymerases or kinases. Its N9-hydroxymethyl group, a critical pharmacophore for acyclic nucleoside analogs [1], allows it to serve as a direct comparator to known antiviral agents like acyclovir. Researchers can use this compound to explore structure-activity relationships (SAR) around the purine base's C6 position, a region known to influence antiviral potency and selectivity, while maintaining the essential acyclic sugar mimic [2].

Mechanistic Probe for Purine Metabolic Pathways

Unlike classical 6-thiopurines like 6-MP which are heavily metabolized by HGPRT and TPMT, the N9-substitution on [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol is predicted to render it a poor substrate for these enzymes [1]. This makes it a valuable tool compound for studies designed to isolate and interrogate non-canonical purine metabolism or for use in cell lines deficient in these salvage pathways, where traditional purine analogs would be inactive or rapidly metabolized [2].

Development of Novel Antithyroid Agents with Improved Safety Margins

For endocrinology research focused on hyperthyroidism, [6-(Ethylsulfanyl)-9H-purin-9-yl]methanol represents a promising starting point. Studies on structurally similar 6-(alkylsulfanyl)-9H-purines have demonstrated significant in vivo antithyroid activity and highlighted that blocking the free thiol group is a key strategy for reducing toxicity [1]. This compound incorporates this safety-enhancing modification while also possessing the N9-hydroxymethyl group, a feature that could further modulate its pharmacokinetic properties and distribution, making it a superior candidate for follow-up studies compared to the more toxic 6-MP scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.